N',N'-dimethyl-N-(4-nitrophenyl)propane-1,3-diamine
Overview
Description
N',N'-dimethyl-N-(4-nitrophenyl)propane-1,3-diamine is an organic compound that features a nitrophenyl group attached to a propanediamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N',N'-dimethyl-N-(4-nitrophenyl)propane-1,3-diamine typically involves the reaction of 4-nitroaniline with N,N-dimethyl-1,3-propanediamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and minimizing the production of by-products.
Chemical Reactions Analysis
Types of Reactions
N',N'-dimethyl-N-(4-nitrophenyl)propane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives with higher oxidation states.
Reduction: Amino derivatives with reduced nitro groups.
Substitution: Compounds with new functional groups replacing the nitro group.
Scientific Research Applications
N',N'-dimethyl-N-(4-nitrophenyl)propane-1,3-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N',N'-dimethyl-N-(4-nitrophenyl)propane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N1-methyl-4-nitrobenzene-1,2-diamine
- 1,1-Dimethyl-3-(2-nitrophenyl)urea
- Pyrazolo[3,4-b]quinolines
Uniqueness
N',N'-dimethyl-N-(4-nitrophenyl)propane-1,3-diamine is unique due to its specific structural features, such as the presence of both dimethyl and nitrophenyl groups
Properties
CAS No. |
25238-54-4 |
---|---|
Molecular Formula |
C11H17N3O2 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
N',N'-dimethyl-N-(4-nitrophenyl)propane-1,3-diamine |
InChI |
InChI=1S/C11H17N3O2/c1-13(2)9-3-8-12-10-4-6-11(7-5-10)14(15)16/h4-7,12H,3,8-9H2,1-2H3 |
InChI Key |
HJMLCGPNMFWONS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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